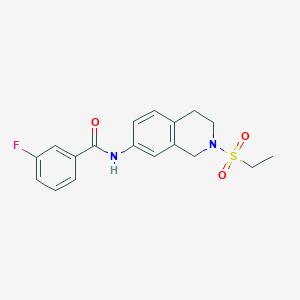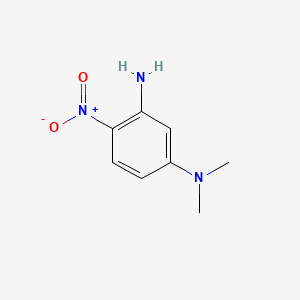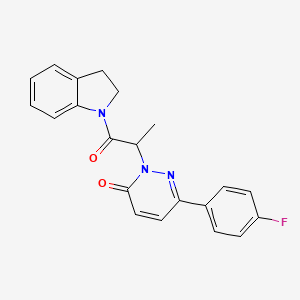![molecular formula C28H28N2O3S2 B2988489 ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681273-94-9](/img/structure/B2988489.png)
ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiophene derivatives, such as the compound , are often synthesized using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve condensation processes with different substrates to produce a variety of thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . It’s derivatives, including the compound , are essential heterocyclic compounds with a variety of properties and applications .Wissenschaftliche Forschungsanwendungen
The compound known as “ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” and its other nomenclature variations have several scientific research applications due to the presence of the indole moiety and its sulfur-containing heterocycle. Here is a comprehensive analysis focusing on six unique applications:
Synthesis of Biologically Active Molecules
Indole derivatives are pivotal in synthesizing a wide range of biologically active molecules. The indole moiety is a common structure found in natural products, including indole alkaloids, which are present in various medicinal plants and marine organisms . The sulfur-containing heterocycle in the compound can be utilized to create molecules with potential antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities .
Multicomponent Reactions (MCRs)
The compound can serve as an efficient precursor in multicomponent reactions, which are sustainable strategies for synthesizing complex molecules from simple starting materials . These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles. They are particularly useful in medicinal and pharmaceutical chemistry for creating diverse functional groups and enhancing chemo-, stereo-, and regioselectivity .
Peptide Synthesis
Peptides play a central role in cell biology, and their synthesis is crucial for understanding biological functions. The compound can be used to prepare peptides and their mimetics and conjugates. It can act as a powerful acylating agent, facilitating the synthesis of peptides that can cross biological barriers and are less susceptible to protease attacks .
Anti-HIV Research
Indole derivatives have shown promise in anti-HIV research. The compound can be used to synthesize novel indolyl and oxochromenyl xanthenone derivatives, which can be assessed for their efficacy against HIV-1 through molecular docking studies .
Inhibitor Synthesis
The compound’s structural features make it suitable for synthesizing inhibitors. For example, it can be used to determine the optimal dosage of inhibitors in acidic solutions, which is essential for developing corrosion inhibitors in industrial applications .
Derivatization of Biomolecules
The modification of biomolecules can improve their therapeutic properties, such as bioavailability, biostability, and receptor subtype selectivity. The compound can be used to derivatize peptides and proteins, creating selective, high-affinity ligands by replacing portions of peptides with nonpeptide structures to obtain peptide derivatives .
Zukünftige Richtungen
Thiophene-based analogs have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may involve the synthesis of new thiophene derivatives and the exploration of their biological activities.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-3-33-28(32)25-21-13-9-15-23(21)35-27(25)29-26(31)18(2)34-24-17-30(16-19-10-5-4-6-11-19)22-14-8-7-12-20(22)24/h4-8,10-12,14,17-18H,3,9,13,15-16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPHCGAEIBMSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2988409.png)
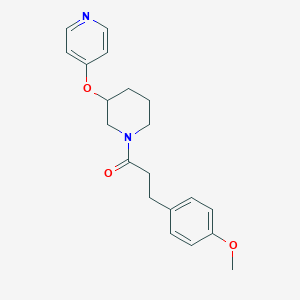
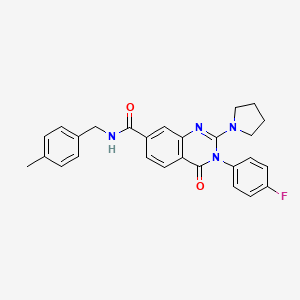
![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)
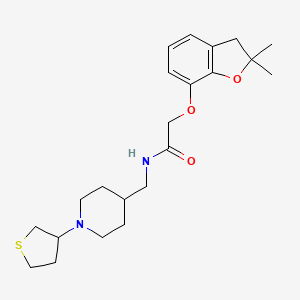
![(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2988417.png)
